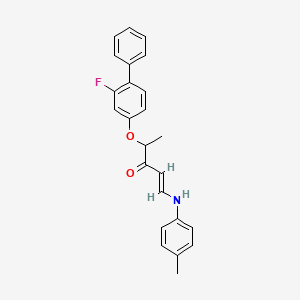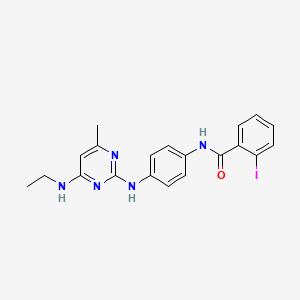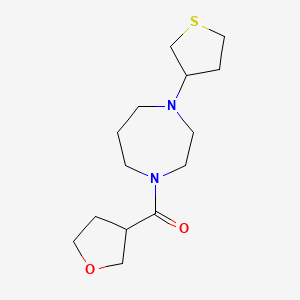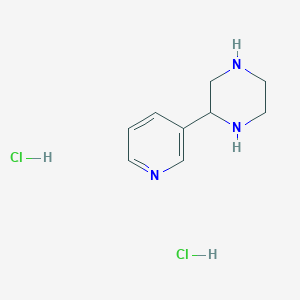
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (BFCMPA) is an organic compound that is an important intermediate for the synthesis of a variety of biologically active compounds. BFCMPA is a synthetic compound with a variety of applications in the pharmaceutical, agricultural, and industrial sectors. BFCMPA is a versatile compound that can be used in the synthesis of various drugs, pesticides, and other compounds.
Scientific Research Applications
Environmental Science and Degradation Studies
In environmental science, the degradation behaviors of compounds containing halide ions, similar to those found in 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, have been studied to understand their fate in water treatment processes. For instance, the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment were explored by Li et al. (2015), highlighting the complex interactions between halides and organic pollutants in water treatment systems Li, Y., Song, W., Fu, W., Tsang, D. C. W., & Yang, X. (2015). Chemical Engineering Journal, 271, 214-222.
Synthesis and Characterization of Novel Compounds
The synthesis of new chemical entities using halogen-containing compounds, akin to 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, is crucial in the development of new drugs and materials. Fuloria et al. (2014) reported the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, demonstrating the potential of halogenated compounds in generating new antimicrobial agents Fuloria, N., Fuloria, S., & Gupta, R. (2014). World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8, 1329-1332.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The structural framework of compounds like 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been utilized to develop potential therapeutic agents. Rani et al. (2014) utilized a similar structure to synthesize derivatives with promising anticancer, anti-inflammatory, and analgesic activities, indicating the importance of these compounds in medicinal chemistry research Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2014). BioMed Research International, 2014.
Chemoselective Acetylation and Synthetic Applications
The chemoselective acetylation of phenol derivatives, similar to the process involving 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, has been explored for the synthesis of intermediates in drug discovery. Magadum et al. (2018) demonstrated the use of immobilized lipase for the acetylation of 2-aminophenol, underscoring the versatility of halogenated compounds in synthetic organic chemistry Magadum, D. B., & Yadav, G. (2018). ACS Omega.
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSLXHHJDVKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)


![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

